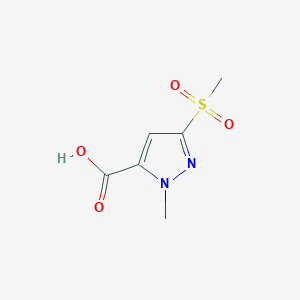
3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid, also known as MSPC, is an organic compound with a wide range of applications in scientific research. MSPC is used as a building block for synthesizing various compounds, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid is widely used in scientific research due to its unique properties. It is used as a building block for synthesizing various compounds, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies. 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid has also been used as a substrate for the synthesis of a variety of compounds, including amino acids, peptides, and nucleotides. Additionally, 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid has been used in the synthesis of drugs, such as antibiotics and anti-cancer agents.
Mecanismo De Acción
3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound and its mechanism of action is based on its structure and reactivity. 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid is a carboxylic acid and its reactivity is due to the presence of a carboxyl group. The carboxyl group is highly reactive and can form a variety of complexes with other molecules. Additionally, the presence of a methyl group on the pyrazole ring increases the reactivity of 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid and allows it to form complexes with other molecules more easily.
Biochemical and Physiological Effects
3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid has been studied extensively for its biochemical and physiological effects. Studies have shown that 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid can inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Additionally, 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an immunomodulatory effect and to be effective in the treatment of certain diseases, such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and easy to obtain. However, 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid is also highly reactive and can form complexes with other molecules easily. This can lead to unwanted side reactions and can complicate the synthesis of other compounds.
Direcciones Futuras
3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research and its potential is still being explored. Future research could focus on further elucidating its biochemical and physiological effects, particularly its anti-inflammatory and anti-cancer properties. Additionally, further research could explore the potential of 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid as a substrate for the synthesis of compounds, such as amino acids, peptides, and nucleotides. Finally, further research could explore the potential of 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid as a catalyst for organic synthesis.
Métodos De Síntesis
3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized via a two-step process. The first step involves the reaction of methanesulfonyl chloride with 1-methyl-1H-pyrazole-5-carboxylic acid in a dichloromethane solution. The second step involves the reaction of the resulting product with ethyl acetate in the presence of a base, such as potassium carbonate. The reaction is conducted at a temperature of 100°C for 1 hour and yields 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid as a white solid.
Propiedades
IUPAC Name |
2-methyl-5-methylsulfonylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-4(6(9)10)3-5(7-8)13(2,11)12/h3H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFOKKLPJXNVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(methylsulfonyl)-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

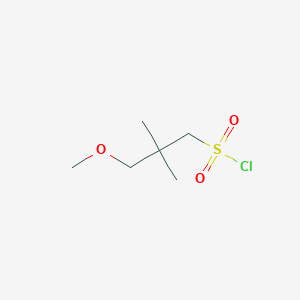

![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
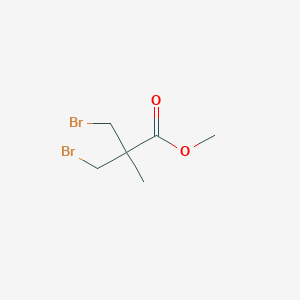
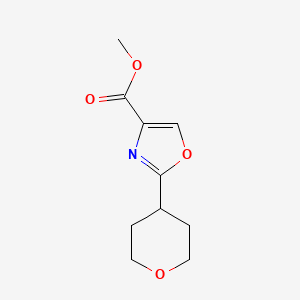
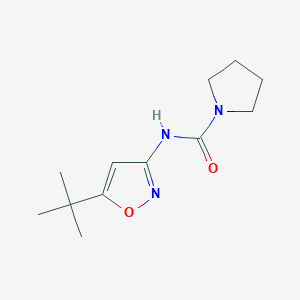

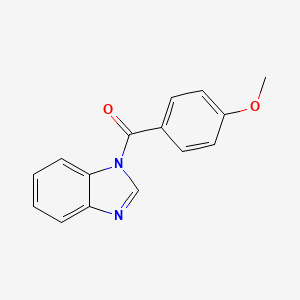
![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)

